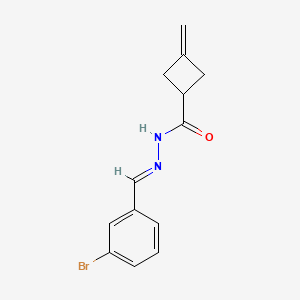

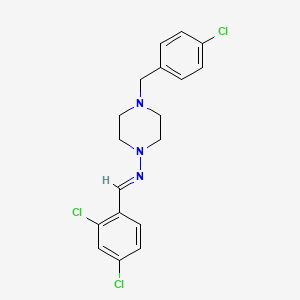

![molecular formula C17H21N3O2 B5516115 N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that allow for the formation of the desired molecular architecture. In the case of pyrazole derivatives, methods generally include condensation reactions that combine different precursor molecules under specific conditions to form the target compound. For instance, Asiri & Khan (2010) synthesized a pyrazole derivative by condensing 1,3-diethyl-2-thiobarbituric acid with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol, showcasing a method that could potentially be adapted for the synthesis of N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide (Asiri & Khan, 2010).

Molecular Structure Analysis

The molecular structure of compounds like this compound is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide detailed information on the arrangement of atoms within a molecule and its electronic structure. For example, Fun et al. (2012) reported the crystal structure of a related compound, demonstrating the potential approaches to analyzing the structure of this compound (Fun et al., 2012).

Scientific Research Applications

Corrosion Inhibition

One area of application for pyrazole derivatives is in corrosion inhibition. A study highlighted the synthesis of cationic Schiff surfactants based on pyrazole derivatives, demonstrating excellent inhibition of carbon steel corrosion in hydrochloric acid solutions. These surfactants show mixed-type inhibitor behavior and adhere to the carbon steel surface through chemical adsorption, reducing corrosion effectively (Tawfik, 2015).

Antimicrobial and Anticancer Activities

Pyrazole derivatives have been explored for their potential in medical research, focusing on antimicrobial and anticancer activities. For instance, microwave-assisted synthesis of new pyrazolopyridines showed notable antioxidant, antitumor, and antimicrobial activities, highlighting the chemical versatility and potential therapeutic applications of pyrazole-based compounds (El‐Borai et al., 2013).

Structural and Spectral Investigations

Research has also been conducted on the structural and spectral properties of pyrazole derivatives. For example, combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provided insights into its molecular structure, highlighting the importance of such analyses for understanding the chemical and physical properties of these compounds (Viveka et al., 2016).

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives form a significant part of scientific research, with studies detailing the creation of novel compounds and their potential applications. For example, research into the synthesis of 3-phenyl-1H-pyrazole derivatives outlines methods for creating biologically active compounds, underscoring the role of pyrazole derivatives in developing new therapeutic agents (Liu et al., 2017).

properties

IUPAC Name |

N-[4-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-11(2)9-16(21)18-15-7-5-14(6-8-15)17(22)20-13(4)10-12(3)19-20/h5-8,10-11H,9H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAULTJNNYKXEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)NC(=O)CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)

![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)

![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)

![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5516108.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5516122.png)

![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)